Cas no 82378-47-0 ((2R)-2-(propan-2-yl)oxirane)

(2R)-2-(propan-2-yl)oxirane Chemical and Physical Properties
Names and Identifiers
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- (R)-Isopropyloxirane
- (2R)-2-(1-Methylethyl)oxirane
- (2R)-2-Isopropyloxirane
- (2R)-2-(propan-2-yl)oxirane
- 2-(propan-2-yl)oxirane
- 1438-14-8
- 1-Methylethyl-oxirane
- 3-methyl-1-butene oxide
- MFCD02683501
- EN300-126741
- Isopropyloxirane
- (2S)-2-(1-Methylethyl)oxirane
- Oxirane, (1-methylethyl)-
- NS00045191
- 2-propan-2-yloxirane
- AS-58311
- Z1020679856
- 55123-01-8
- (R)-2-Isopropyloxirane
- 1,2-Epoxy-3-methylbutane
- DTXSID90892512
- 2-Isopropyloxirane
- Oxirane,2-(1-methylethyl)-
- Butane, 1,2-epoxy-3-methyl-
- 3-Methylbutene-1,2-oxide
- Isopropylethylene oxide
- EINECS 215-869-3
- FT-0606437
- AKOS009156419
- A808116
- 82378-47-0
-
- MDL: MFCD00044973
- Inchi: InChI=1S/C5H10O/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3
- InChI Key: REYZXWIIUPKFTI-UHFFFAOYSA-N
- SMILES: C(C1CO1)(C)C
Computed Properties
- Exact Mass: 86.073
- Monoisotopic Mass: 86.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 49.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5A^2
- XLogP3: 1.2
Experimental Properties
- Density: 0.893
- Boiling Point: 75 ºC
- Flash Point: -8 ºC
- Refractive Index: 1.425
(2R)-2-(propan-2-yl)oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829864-1.0g |
(2R)-2-(propan-2-yl)oxirane |
82378-47-0 | 1g |
$1543.0 | 2023-05-26 | ||
Enamine | EN300-1829864-5.0g |
(2R)-2-(propan-2-yl)oxirane |
82378-47-0 | 5g |
$4475.0 | 2023-05-26 | ||
Enamine | EN300-1829864-0.1g |
(2R)-2-(propan-2-yl)oxirane |
82378-47-0 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1829864-10.0g |
(2R)-2-(propan-2-yl)oxirane |
82378-47-0 | 10g |
$6635.0 | 2023-05-26 | ||
Enamine | EN300-1829864-2.5g |
(2R)-2-(propan-2-yl)oxirane |
82378-47-0 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1829864-1g |
(2R)-2-(propan-2-yl)oxirane |
82378-47-0 | 1g |
$1543.0 | 2023-09-19 | ||
Enamine | EN300-1829864-5g |
(2R)-2-(propan-2-yl)oxirane |
82378-47-0 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1829864-10g |
(2R)-2-(propan-2-yl)oxirane |
82378-47-0 | 10g |
$6635.0 | 2023-09-19 | ||
eNovation Chemicals LLC | D557336-1g |
Oxirane, 2-(1-methylethyl)-, (2R)- |
82378-47-0 | 96% | 1g |
$760 | 2025-02-25 | |
eNovation Chemicals LLC | D557336-1g |
Oxirane, 2-(1-methylethyl)-, (2R)- |
82378-47-0 | 96% | 1g |
$760 | 2025-02-28 |
(2R)-2-(propan-2-yl)oxirane Related Literature
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1. Chirality rule for substituted oxiranesA. Gedanken,K. Hintzer,V. Schurig J. Chem. Soc. Chem. Commun. 1984 1615
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2. Synthesis and co-ordination chemistry of the sterically demanding pendant-arm macrocycle N,N′,N″-tris[(2R)-2-hydroxy-3-methylbutyl]-1,4,7-triazacyclononaneIan A. Fallis,Louis J. Farrugia,Norman M. Macdonald,Robert D. Peacock J. Chem. Soc. Dalton Trans. 1993 2759
Additional information on (2R)-2-(propan-2-yl)oxirane
Comprehensive Overview of (2R)-2-(propan-2-yl)oxirane (CAS No. 82378-47-0)
(2R)-2-(propan-2-yl)oxirane, also known as (R)-isopropyl epoxide, is a chiral epoxide compound with the CAS number 82378-47-0. This compound has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science due to its unique chemical properties and potential applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, reactivity, and recent research advancements involving this compound.
The chemical structure of (2R)-2-(propan-2-yl)oxirane consists of a three-membered ring with an oxygen atom and a chiral carbon center. The presence of the chiral center imparts enantiomeric purity, which is crucial for many applications in asymmetric synthesis and drug development. The molecular formula of this compound is C5H10O, and it has a molecular weight of approximately 86.13 g/mol.
The synthesis of (2R)-2-(propan-2-yl)oxirane can be achieved through various methods, including the oxidation of (R)-isopropyl alcohol using peracids or other oxidizing agents. One common approach involves the use of meta-chloroperbenzoic acid (mCPBA), which selectively oxidizes the primary alcohol to form the corresponding epoxide. This method is widely used due to its high yield and enantioselectivity. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods, such as using hydrogen peroxide in the presence of a catalytic amount of a transition metal complex.
The reactivity of (2R)-2-(propan-2-yl)oxirane is primarily driven by its strained three-membered ring structure, which makes it highly reactive towards nucleophiles. This property has been exploited in various synthetic transformations, including ring-opening reactions with nucleophiles such as amines, alcohols, and thiols. These reactions can be tailored to produce a wide range of functionalized products with high stereocontrol, making (2R)-2-(propan-2-yl)oxirane an invaluable building block in organic synthesis.
In the pharmaceutical industry, (2R)-2-(propan-2-yl)oxirane has found applications in the synthesis of chiral intermediates for drug development. The ability to control stereochemistry during synthesis is crucial for producing enantiomerically pure drugs, which often exhibit superior pharmacological properties compared to their racemic counterparts. For example, recent studies have shown that (2R)-2-(propan-2-yl)oxirane can be used as a key intermediate in the synthesis of certain antiviral and anticancer agents.
Beyond pharmaceuticals, (2R)-2-(propan-2-yl)oxirane has also been explored for its potential in materials science. Its reactivity and ability to form polymers with controlled stereochemistry make it a promising candidate for developing new types of polymers with unique properties. Recent research has focused on using this compound as a monomer in the synthesis of chiral polycarbonates and polyethers, which have applications in advanced materials such as coatings, adhesives, and biomedical devices.
In conclusion, (2R)-2-(propan-2-yl)oxirane (CAS No. 82378-47-0) is a versatile and important compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical properties, including its chiral center and strained ring structure, make it an invaluable tool for researchers and chemists working in these fields. Ongoing research continues to uncover new uses and potential applications for this compound, further solidifying its importance in modern chemistry.
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